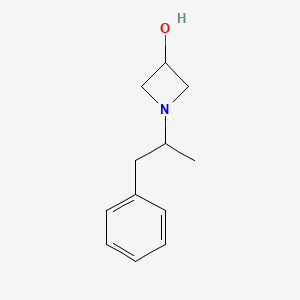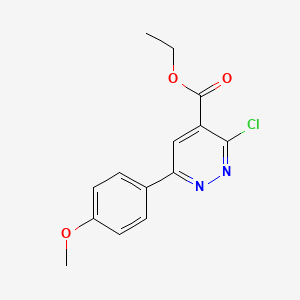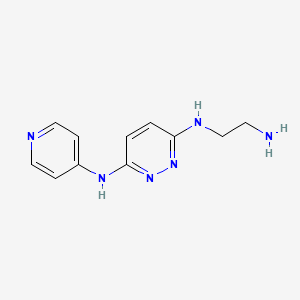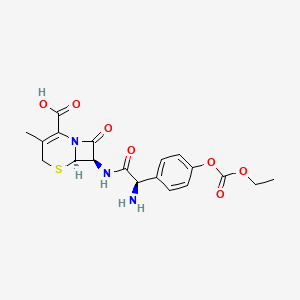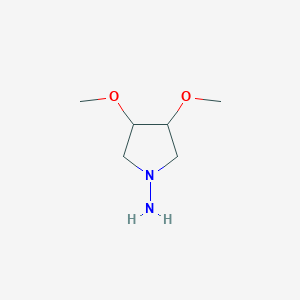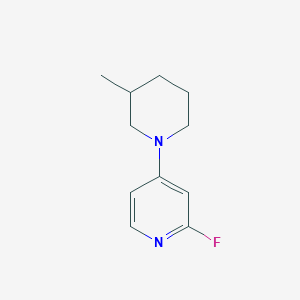![molecular formula C11H16ClNOS B1488230 {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol CAS No. 1249443-04-6](/img/structure/B1488230.png)
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol
Overview
Description
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol, also known as 5-chloro-2-methylthiophene-3-carboxylic acid, is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is a stable, water-soluble compound that has a distinct chemical structure and is easily synthesized from commercially available starting materials. 5-chloro-2-methylthiophene-3-carboxylic acid is a versatile compound with a wide range of potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives are foundational in the synthesis of various pharmaceutical compounds. They serve as building blocks in the construction of drugs due to their versatile chemical structure, which allows for a variety of functional groups to be attached . This particular compound could be used to synthesize new medications with potential therapeutic effects.
Development of Anticancer Agents
Research has indicated that piperidine derivatives can exhibit antiproliferative and antimetastatic effects on various types of cancers . The chlorothiophenyl group in “{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol” may contribute to the development of novel anticancer agents through its potential to interfere with cancer cell growth and metastasis.
Antimicrobial and Antifungal Applications
Piperidine compounds have been utilized for their antimicrobial and antifungal properties. The structural moiety of piperidine can be integral to the effectiveness of these agents, potentially leading to the development of new treatments for infectious diseases .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of piperidine derivatives make them valuable in pain management and the treatment of inflammatory conditions. The compound could be explored for its efficacy in reducing pain and inflammation, contributing to the field of analgesics .
Neuroprotective Effects
Some piperidine derivatives are investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors may provide a basis for research into treatments for conditions like Alzheimer’s disease .
Antiviral and Antimalarial Potential
Piperidine derivatives have shown promise as antiviral and antimalarial agents. Their structural flexibility allows for the creation of compounds that can inhibit the replication of viruses and the growth of malaria parasites, offering a pathway for the development of new therapies for these diseases .
properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c12-11-4-3-10(15-11)7-13-5-1-2-9(6-13)8-14/h3-4,9,14H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYFJEFEEBNJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




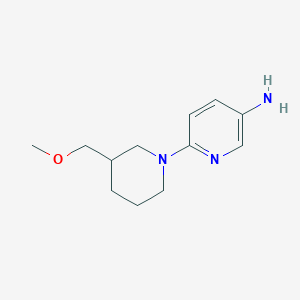

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)

